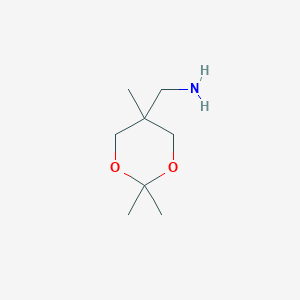
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is characterized by a dioxane ring substituted with three methyl groups and an amine group attached to the methanamine moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine typically involves the reaction of 1,1,1-tris(hydroxymethyl)ethane with acetone and 4-nitrophenol under acidic conditions to form the dioxane ring . The resulting intermediate is then reacted with ammonia or an amine source to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as laboratory methods, with optimizations for large-scale production, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a reagent in enzyme studies.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function . The dioxane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanol: Similar structure but with a hydroxyl group instead of an amine.
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Contains a dioxane ring with different substituents.
Uniqueness
(2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine is unique due to its combination of a dioxane ring and an amine group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Properties
CAS No. |
4933-20-4 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanamine |
InChI |
InChI=1S/C8H17NO2/c1-7(2)10-5-8(3,4-9)6-11-7/h4-6,9H2,1-3H3 |
InChI Key |
HKLVVLAOCTWOEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















